molecular formula C19H21ClN2O5S B6476641 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640818-96-6

3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6476641
CAS RN: 2640818-96-6
M. Wt: 424.9 g/mol
InChI Key: JDEJDDGUHTVRKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a piperidine ring, and a 1,4-benzodioxine ring, all of which are common structures in many bioactive compounds . The sulfonyl group attached to the benzodioxine ring could potentially make this compound a good leaving group or a strong electrophile in chemical reactions.


Molecular Structure Analysis

The compound’s structure suggests it might exhibit interesting chemical and physical properties. For instance, the presence of multiple aromatic rings could result in significant π-π stacking interactions, which might influence its solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For example, the chloro group on the pyridine ring could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of multiple aromatic rings and a sulfonyl group could affect its polarity, solubility, and stability .

Future Directions

Given the diverse biological activities of compounds with similar structures, this compound could be a promising candidate for further study in medicinal chemistry .

properties

IUPAC Name

3-chloro-4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c20-16-12-21-6-3-17(16)27-13-14-4-7-22(8-5-14)28(23,24)15-1-2-18-19(11-15)26-10-9-25-18/h1-3,6,11-12,14H,4-5,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEJDDGUHTVRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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